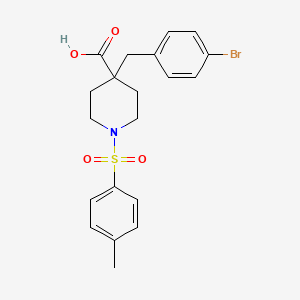

4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

4-[(4-bromophenyl)methyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO4S/c1-15-2-8-18(9-3-15)27(25,26)22-12-10-20(11-13-22,19(23)24)14-16-4-6-17(21)7-5-16/h2-9H,10-14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKGZUWSSOMUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(CC3=CC=C(C=C3)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid typically involves multiple steps. One common route starts with the bromination of benzyl alcohol to form 4-bromobenzyl bromide . This intermediate is then reacted with piperidine under basic conditions to form 4-(4-bromobenzyl)piperidine . The final step involves the tosylation of the piperidine derivative using tosyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Reagents like polyvinylpolypyrrolidone-supported hydrogen peroxide and silica sulfuric acid can be used.

Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: 4-Bromobenzaldehyde.

Substitution: Various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

Cancer Therapy

The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of piperidine, including those similar to 4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid, can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells, such as those from hypopharyngeal tumors . The unique structural features of this compound may enhance its interaction with protein binding sites, potentially leading to improved efficacy in targeting cancer cells.

Case Study: Antitumor Activity

A study highlighted the synthesis of analogs based on piperidine structures that displayed improved inhibition of IKKb, an important target in cancer therapy. The introduction of specific functional groups was shown to optimize the biological activity against cancer cells .

Neurodegenerative Disease Treatment

Another promising application of 4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with piperidine moieties have been linked to dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the management of Alzheimer's symptoms .

Antimicrobial Activity

The antimicrobial potential of 4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid has also been explored. Studies have indicated that piperidine derivatives can possess significant antibacterial and antifungal activities. For example, compounds derived from similar structures have shown promise against Gram-positive pathogens and biofilm-associated infections.

Experimental Findings

In vitro studies demonstrated that certain derivatives exhibited high cyclooxygenase inhibitory activity (IC50 = 6 µM), indicating their potential as anti-inflammatory agents as well. This property is particularly relevant in the context of developing new antimicrobial therapies.

Summary Table: Applications and Outcomes

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The bromobenzyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Piperidine vs. Pyrrolidine Rings : Piperidine derivatives (e.g., the target compound) exhibit greater conformational flexibility compared to pyrrolidine analogs (e.g., (2S,4R)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride), which may influence binding affinity in biological systems .

- Tosyl vs. Boc Protecting Groups : The tosyl group in the target compound enhances stability during synthetic steps, whereas tert-butoxycarbonyl (Boc)-protected analogs (e.g., Boc-Pro{4-Bzl(4-Br)}-OH) are more labile under acidic conditions, enabling selective deprotection .

Functional Group Variations

Halogen-Substituted Benzyl Groups

- Bromobenzyl vs.

- Positional Isomerism : Compounds like (2S,4R)-4-(2-bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride highlight the impact of bromine substitution at the ortho position versus para, which can drastically alter solubility and metabolic stability .

Biological Activity

4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties, including analgesic, anti-inflammatory, and antiviral effects. This article aims to explore the biological activity of 4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid, supported by research findings, case studies, and data tables.

The molecular formula of 4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid is C17H20BrNO3S. Its structure features a piperidine ring substituted with a tosyl group and a bromobenzyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom may enhance the compound's electrophilic character, potentially facilitating interactions with nucleophilic sites in biological macromolecules.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives. For instance, compounds structurally similar to 4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid have shown inhibitory effects against viral proteases involved in the replication of viruses such as SARS-CoV-2. These compounds were evaluated for their ability to inhibit the main protease (Mpro) of coronaviruses, demonstrating micromolar activity against viral replication pathways .

Enzyme Inhibition

Research has indicated that certain piperidine derivatives can act as enzyme inhibitors. For example, studies involving related compounds have shown that they can inhibit enzymes critical for viral replication and protein processing. The mechanism often involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent catalytic activity .

Case Study: Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) among piperidine derivatives has been conducted to identify key substituents that enhance biological activity. In one study, modifications at the benzyl position significantly influenced antiviral potency against human coronaviruses. The addition of halogen atoms (like bromine) was found to improve binding affinity to viral proteases .

Table 1: Biological Activity Summary of Piperidine Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| 4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid | Mpro (SARS-CoV-2) | 10 | Moderate inhibitor |

| 1-Methyl-5-oxo-2-(p-tolyl)pyrrolidine-3-carboxylic acid | Mpro (SARS-CoV-2) | 7 | Stronger inhibition |

| Ethyl 5-bromo-2,4-difluorobenzoate | Various enzymes | 15 | Broad-spectrum activity |

Q & A

Q. What are the key steps in synthesizing 4-(4-bromobenzyl)-1-tosylpiperidine-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and coupling reactions. For analogs, a common approach is to start with a piperidine core, introduce the bromobenzyl group via alkylation, and then perform tosylation. For example, in related sulfamoylbenzoyl-piperidine derivatives, hydrolysis of esters under alkaline conditions (e.g., NaOH in EtOH/H₂O) followed by acidification yields carboxylic acids with >85% yield . Key steps include:

Q. How is purity and structural integrity verified for this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.49–8.09 ppm for benzyl groups) and piperidine ring conformation .

- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1730 cm⁻¹) .

- Elemental Analysis : Validate molecular formula (e.g., %C, %H, %N within 0.05% of theoretical values) .

- HPLC/LC-MS : Assess purity (>95% for research-grade material) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., toluenesulfonyl chloride) .

- Waste Disposal : Segregate halogenated waste (bromine-containing byproducts) and neutralize acidic solutions before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for the tosylation step?

- Methodological Answer :

- Catalyst Screening : Test bases like triethylamine or DMAP to improve tosylate formation efficiency .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, acetonitrile) for reaction rate and byproduct suppression .

- Temperature Control : Conduct trials at 0–25°C to minimize side reactions (e.g., over-sulfonation) .

- Real-Time Monitoring : Use TLC or in-situ IR to track reaction progress and adjust stoichiometry dynamically .

Q. How to resolve discrepancies in reported biological activity data for analogs?

- Methodological Answer :

- Batch Analysis : Compare purity (e.g., >93.0% vs. >95.0% batches) and confirm stereochemistry (chiral HPLC) .

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to reduce variability .

- Computational Validation : Perform molecular docking to assess binding affinity consistency with experimental IC₅₀ values .

Q. What strategies are effective for modifying the core structure to enhance solubility?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., tert-butyl carbamate via Boc-protected intermediates) to improve aqueous solubility .

- Salt Formation : Test sodium or ammonium salts of the carboxylic acid moiety .

- Co-solvent Systems : Optimize DMSO/water or EtOH/PEG mixtures for in vitro assays .

Q. How to investigate surface adsorption effects in catalytic applications?

- Methodological Answer :

- Surface Characterization : Use XPS or AFM to analyze compound adsorption on metal/metal oxide surfaces .

- Kinetic Studies : Compare reaction rates in homogeneous vs. heterogeneous (supported catalyst) systems .

- Spectroscopic Probes : Employ in-situ FTIR to monitor intermediate formation on catalytic surfaces .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for structurally similar compounds?

- Methodological Answer :

- Polymorphism Screening : Perform DSC and PXRD to identify crystalline forms .

- Purity Correlation : Cross-reference melting points with HPLC purity data (e.g., 93.0% vs. 99.0% samples) .

- Method Standardization : Ensure consistent heating rates (e.g., 1°C/min) during m.p. determination .

Application-Oriented Questions

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., fluoro vs. bromo benzyl groups) .

- Biological Testing : Screen analogs against target enzymes (e.g., carbonic anhydrase) using fluorometric assays .

- Computational Modeling : Generate QSAR models using Hammett constants or DFT-calculated electronic parameters .

Q. What are the challenges in scaling up synthesis from mg to gram scale?

- Methodological Answer :

- Process Chemistry : Optimize solvent volume ratios and batch reactor conditions (e.g., temperature gradients) .

- Purification : Transition from column chromatography to recrystallization or fractional distillation .

- Byproduct Management : Implement inline IR or PAT tools to monitor impurity formation during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.